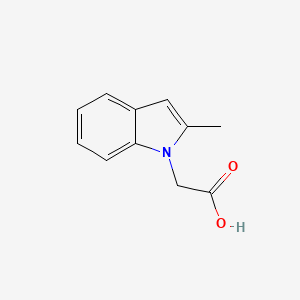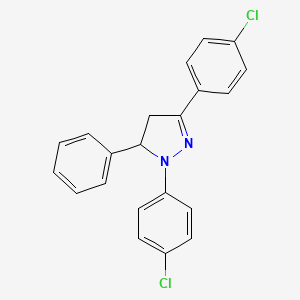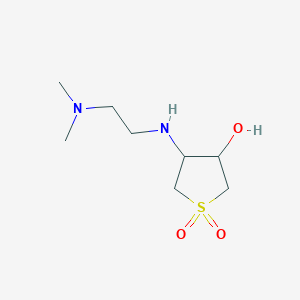![molecular formula C5H10N4S B1335152 2-(5-Metil-2H-[1,2,4]triazol-3-ylsulfanyl)-etilamina CAS No. 842955-68-4](/img/structure/B1335152.png)
2-(5-Metil-2H-[1,2,4]triazol-3-ylsulfanyl)-etilamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related triazole compounds is detailed in the provided papers. For instance, the paper titled "Spectral, DFT/B3LYP and molecular docking analyses on ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate" describes the synthesis of a triazole derivative using spectroscopic methods such as FT-IR, 1H and 13C NMR, and UV-Vis, as well as single crystal x-ray diffraction . Although the exact synthesis of 2-(5-Methyl-2H-[1,2,4]triazol-3-ylsulfanyl)-ethylamine is not provided, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of triazole derivatives is often analyzed using X-ray diffraction techniques, as seen in the second paper, which discusses the structural studies of two different triazole compounds . These studies reveal the presence of strong intermolecular hydrogen bonds that contribute to the stability and conformation of the molecules. Theoretical calculations, such as DFT/B3LYP, are also used to predict and analyze the molecular structure and properties of triazole compounds .
Chemical Reactions Analysis
The chemical reactivity of triazole derivatives can be inferred from the molecular orbital analysis, such as the HOMO-LUMO gap, which provides insight into the molecule's ability to participate in chemical reactions. The first paper discusses the HOMO-LUMO analysis and other theoretical calculations to predict the reactivity of the synthesized compound . These analyses are crucial for understanding how triazole derivatives might react under different chemical conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are closely related to their molecular structure. The first paper provides a comprehensive analysis of the synthesized compound's properties, including its Non-Linear Optical (NLO) properties and Molecular Electrostatic Potential (MEP), which are important for understanding the compound's behavior in various environments . The spectroscopic characterization techniques mentioned in both papers are essential tools for determining these properties .
Relevant Case Studies
While the provided papers do not mention specific case studies involving 2-(5-Methyl-2H-[1,2,4]triazol-3-ylsulfanyl)-ethylamine, they do provide insights into the potential applications of triazole derivatives in medicinal chemistry. For example, the first paper discusses molecular docking studies of a triazole derivative with the c-MET protein, suggesting its potential as a cancer treatment inhibitor . This highlights the importance of triazole compounds in drug discovery and development.
Aplicaciones Científicas De Investigación
Aplicaciones terapéuticas
Los triazoles y sus derivados tienen propiedades biológicas significativas que incluyen actividad antimicrobiana, antiviral, antituberculosa, anticancerígena, anticonvulsiva, analgésica, antioxidante, antiinflamatoria y antidepresiva . También son importantes en organocatálisis, agroquímicos y ciencia de materiales .
Descubrimiento de fármacos
Los triazoles son un motivo estructural privilegiado en el descubrimiento de fármacos. Han encontrado amplias aplicaciones en el descubrimiento de fármacos, la síntesis orgánica, la química de polímeros, la química supramolecular, la bioconjugación, la biología química, la imagen fluorescente y la ciencia de materiales .
Síntesis orgánica
Los triazoles se utilizan en síntesis orgánica debido a su alta estabilidad química y su fuerte momento dipolar . Por lo general, son inertes a la hidrólisis ácida o básica, así como a las condiciones oxidantes y reductoras, incluso a alta temperatura .
Química supramolecular
En química supramolecular, los triazoles se utilizan debido a su capacidad de enlace de hidrógeno . Esta característica hace que el motivo de 1,2,3-triazol sustituido se asemeje estructuralmente al enlace amida, imitando un enlace amida E o Z .
Química de polímeros
En química de polímeros, los triazoles se utilizan debido a su alta estabilidad química . Pueden soportar condiciones severas, lo que los hace adecuados para su uso en varios procesos de polimerización .
Imagen fluorescente
Los triazoles tienen aplicaciones en imagen fluorescente . Se pueden utilizar para crear sondas fluorescentes para la obtención de imágenes de sistemas biológicos .
Ciencia de materiales
Los triazoles han encontrado aplicaciones en la ciencia de materiales . Se pueden utilizar en la síntesis de nuevos materiales con propiedades únicas .
Catálisis
Los triazoles pueden actuar como ligandos que estabilizan Cu (I) frente a la desproporción y la oxidación, mejorando así su efecto catalítico en la cicloadición azida-acetileno .
Mecanismo De Acción
Target of Action
Compounds containing the 1,2,4-triazole ring in their structure are known for their multidirectional biological activity . For instance, some 1,2,4-triazole derivatives have been found to inhibit RAC-alpha serine/threonine-protein kinase and Glycogen synthase kinase-3 beta .
Mode of Action
It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . The reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond .
Biochemical Pathways
1,2,4-triazole derivatives have been associated with significant antibacterial activity .
Pharmacokinetics
The absorption, distribution, metabolism, and elimination of similar 1,2,4-triazole derivatives are generally influenced by their chemical structure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the activation barrier of certain reactions involving similar compounds can be overcome under specific conditions, such as heating . Furthermore, the synthesis of similar compounds has been found to be more efficient and sustainable in a continuous, one-pot method, which is atom economical, highly selective, and environmentally benign .
Safety and Hazards
Direcciones Futuras
The future directions in the research of 1,2,4-triazole derivatives could involve the development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates . Additionally, the synthesis of new stable halogenated carbenes, such as 1-tert-butyl-3,4-diaryl-1,2,4-triazol-5-ylidenes, has been reported, indicating potential future directions in the field .
Propiedades
IUPAC Name |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4S/c1-4-7-5(9-8-4)10-3-2-6/h2-3,6H2,1H3,(H,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXHKHYOZYEEOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390138 |
Source


|
| Record name | 2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
842955-68-4 |
Source


|
| Record name | 2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acid](/img/structure/B1335071.png)

![8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B1335077.png)

![3-Benzo[1,3]dioxol-5-yl-3-phenyl-propylamine](/img/structure/B1335087.png)






![3-(4-Ethoxy-3-methoxy-phenyl)-3-[(thiophene-2-carbonyl)-amino]-propionic acid](/img/structure/B1335108.png)
